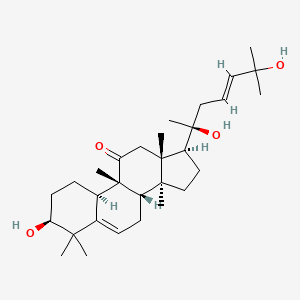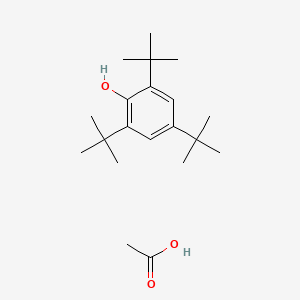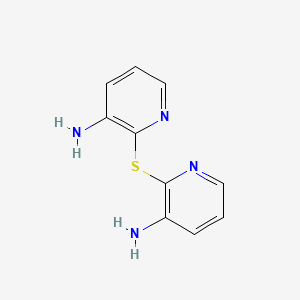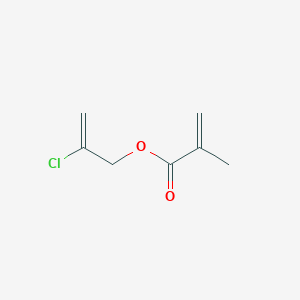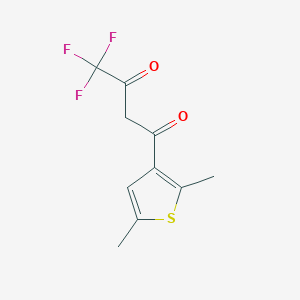
1-Penten-3-yne, 5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Penten-3-yne, 5-methoxy- is an organic compound with the molecular formula C6H8O. It is a derivative of 1-penten-3-yne, where a methoxy group (-OCH3) is attached to the fifth carbon atom. This compound belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-yne, 5-methoxy- can be achieved through various methods. One common approach involves the reaction of 1-penten-3-yne with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of 1-Penten-3-yne, 5-methoxy- may involve more efficient and scalable methods. One such method is the catalytic addition of methanol to 1-penten-3-yne using a heterogeneous catalyst, such as a metal oxide. This process can be carried out in a continuous flow reactor, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Penten-3-yne, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride can replace the methoxy group with a different substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), strong acids or bases
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Penten-3-yne, 5-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Penten-3-yne, 5-methoxy- involves its interaction with various molecular targets and pathways. The triple bond in the alkyne moiety can participate in cycloaddition reactions, forming cyclic intermediates. The methoxy group can also influence the reactivity and selectivity of the compound in different reactions. These interactions can lead to the formation of new chemical bonds and the generation of biologically active molecules.
Comparaison Avec Des Composés Similaires
1-Penten-3-yne, 5-methoxy- can be compared with other similar compounds, such as:
1-Penten-3-yne: The parent compound without the methoxy group. It has similar reactivity but lacks the additional functional group.
3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with a different substitution pattern.
1-Pentene-3-yne: Another alkyne with a different substitution pattern, used in various organic synthesis applications.
The presence of the methoxy group in 1-Penten-3-yne, 5-methoxy- makes it unique, as it can participate in additional chemical reactions and influence the compound’s overall reactivity and selectivity.
Propriétés
Numéro CAS |
821-44-3 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
5-methoxypent-1-en-3-yne |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6-7-2/h3H,1,6H2,2H3 |
Clé InChI |
JGNHPFJZWKPIQR-UHFFFAOYSA-N |
SMILES canonique |
COCC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


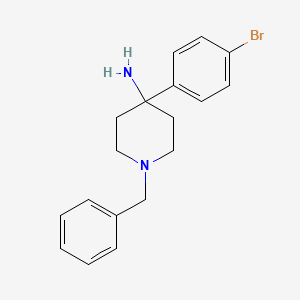
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)


![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
